N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide
Description
N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide is a synthetic small molecule characterized by a cinnamamide backbone linked to a pyridazine core substituted with a 4-methylpyridin-2-ylamino group. This compound shares structural motifs with known bioactive molecules, particularly those targeting enzymatic pathways or inflammatory mediators. Its design incorporates a pyridazine ring, which is a common scaffold in kinase inhibitors, and a cinnamamide moiety, often associated with anti-inflammatory or antiproliferative activities .
Properties
IUPAC Name |
(E)-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-16-11-12-22-20(15-16)25-19-9-8-18(26-27-19)23-13-14-24-21(28)10-7-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3,(H,23,26)(H,24,28)(H,22,25,27)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROBSRNQNUUIGP-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide typically involves multi-step organic reactions. One common method involves the reaction of 4-methyl-2-aminopyridine with a pyridazinyl derivative under specific conditions to form the intermediate product. This intermediate is then reacted with cinnamoyl chloride in the presence of a base to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazinyl or pyridinyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. (Z)-2-cinnamamido-N-propyl-3-(pyridin-3-yl)acrylamide (Compound 4212)
- Structural Differences: Replaces the pyridazine core with a pyridin-3-yl acrylamide group and uses a propylamine linker instead of an ethylamino bridge .
- Synthesis : Prepared via a styryl oxazolone intermediate, differing from the main compound’s likely pyridazine-focused synthesis .
- Biological Relevance : Demonstrated cellular activity in undisclosed assays, suggesting cinnamamide derivatives may retain bioactivity despite backbone variations .
2.1.2. N-(4-(N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)sulfamoyl)phenyl)acetamide
2.1.3. N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide
- Structural Differences: Replaces the 4-methylpyridin-2-ylamino group with a pyrrol-1-yl substituent .
- Electronic Effects : Pyrrole’s aromaticity and reduced basicity compared to pyridine may alter binding interactions or pKa, influencing bioavailability .
- Molecular Weight : 333.4 g/mol (vs. estimated >350 g/mol for the main compound due to the 4-methylpyridin-2-yl group) .
Functional Analogues (ATX Modulators)
The patent compound, 1-(6-(4-(((6-(trifluoromethyl)pyridin-3-yl)methoxy)pyridazin-3-yl)amino)methyl)phenyl)-2,6-diazaspiro[3.3]heptan-2-yl)ethan-1-one, highlights:
- Substituent Impact: The trifluoromethylpyridinylmethoxy group enhances metabolic stability and hydrophobic interactions, contrasting with the main compound’s 4-methylpyridin-2-ylamino group .
- Biological Target : Explicitly targets autotaxin (ATX) for fibrotic diseases, suggesting the pyridazine scaffold’s versatility in modulating enzymatic activity .
Comparative Data Table
Key Research Findings and Implications
- Synthetic Flexibility : The pyridazine scaffold allows diverse substitutions (e.g., pyrrole, pyridine, trifluoromethyl groups), enabling tailored physicochemical and biological properties .
- Target Specificity : Substituents like trifluoromethyl or sulfamoyl groups significantly influence target engagement (e.g., ATX inhibition vs. kinase modulation), suggesting the main compound’s 4-methylpyridin-2-yl group may optimize binding to undisclosed targets .
Biological Activity
N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a complex structure characterized by a pyridazine ring, a cinnamide moiety, and a 4-methylpyridine group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.42 g/mol |
| CAS Number | 1021258-96-7 |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazine Ring : This is achieved through the reaction of appropriate precursors under controlled conditions.
- Introduction of the 4-Methylpyridin-2-Yl Group : A substitution reaction introduces this group into the pyridazine ring.
- Attachment of the Aminoethyl Group : This is performed via nucleophilic substitution.
- Formation of the Cinnamide Group : The final step involves amidation to attach the cinnamide moiety.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that it disrupts bacterial cell membranes, leading to cell lysis.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes and receptors involved in cancer progression and microbial survival. For instance, it may inhibit certain kinases or modulate pathways related to apoptosis and inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Activity :
-
Antimicrobial Studies :
- Research conducted on various derivatives indicated that modifications in the structure significantly influenced antimicrobial potency, highlighting the importance of functional groups in enhancing biological activity.
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
